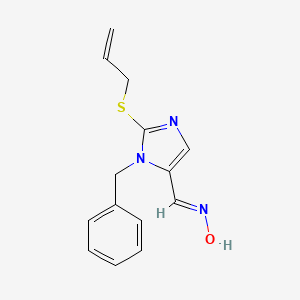

2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

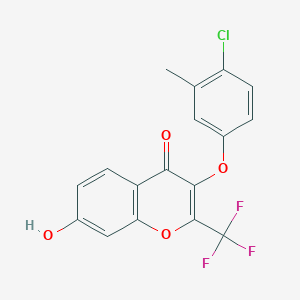

2-(Allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime (ASBIO) is an organosulfur compound that has been studied for its potential applications in medicinal chemistry and biochemistry. It is a derivative of imidazole and contains a benzyl group attached to the nitrogen atom of the imidazole ring. ASBIO has been studied for its potential to act as a ligand for metal ions, as a catalyst in organic synthesis, and as a potential therapeutic agent.

科学的研究の応用

Synthesis of pH-Sensitive Spin Probes : Kirilyuk et al. (2003) described the preparation of 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides by oxidation and nitrosation, leading to the formation of stable nitroxides, which are pH-sensitive spin probes (Kirilyuk et al., 2003).

Selective Oxidation of Activated Alcohols in Water : Lipshutz et al. (2014) reported the selective oxidation of allylic and benzylic alcohols to their corresponding aldehydes or ketones in water, utilizing a designer surfactant and catalytic amounts of CuBr, bpy, and TEMPO, with N-methyl-imidazole (Lipshutz et al., 2014).

Chemoselective Aerobic Oxidation of Primary Alcohols : Hoover and Stahl (2011) developed a (bpy)Cu(I)/TEMPO catalyst system for efficient and selective aerobic oxidation of a broad range of primary alcohols, including allylic, benzylic, and aliphatic derivatives, to the corresponding aldehydes using ambient air as the oxidant (Hoover & Stahl, 2011).

Novel One-Pot Synthesis of 1H-Imidazoles : Satyanarayana and Sivakumar (2011) reported an efficient method for synthesizing 2,4,5-triaryl-1H-imidazoles using benzil, arene carbaldehydes, and ammonium acetate, catalyzed by uranyl nitrate hexahydrate (Satyanarayana & Sivakumar, 2011).

Organosulfur Compounds for Swern Oxidation : He and Chan (2006) synthesized a class of non-volatile organosulfur compounds grafted to imidazolium ionic liquid scaffold, effective for the oxidation of primary allylic and benzylic alcohols into aldehydes and secondary alcohols to ketones under Swern oxidation conditions (He & Chan, 2006).

Copper-Catalyzed Oxidative Coupling for Synthesis : Li et al. (2015) developed a copper-catalyzed oxidative coupling method for synthesizing 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes from amidines and α,β-unsaturated aldehydes, featuring high atom economy and mild conditions (Li et al., 2015).

作用機序

Target of Action

The primary targets of oxime compounds, such as 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde oxime, are often enzymes such as acetylcholinesterase (AChE) and other organophosphates . AChE is a critical enzyme involved in nerve signal transmission, and its inhibition can lead to severe physiological effects .

Mode of Action

Oxime compounds interact with their targets by reactivating enzymes that have been inactivated by organophosphates . They achieve this by cleaving the phosphate-ester bond formed between the organophosphate and the enzyme, thereby restoring the enzyme’s activity . This interaction and the resulting changes can have significant effects on the biochemical pathways involved.

Biochemical Pathways

The reactivation of AChE by oximes impacts the cholinergic pathway, which plays a crucial role in the transmission of nerve signals . By reactivating AChE, oximes help restore the normal function of this pathway, mitigating the effects of organophosphate poisoning .

Pharmacokinetics

The pharmacokinetics of oxime compounds involve their absorption, distribution, metabolism, and excretion (ADME). Their metabolism and excretion processes can vary, impacting their bioavailability and overall effectiveness .

Result of Action

The primary result of the action of oximes is the reactivation of AChE, leading to the restoration of normal nerve signal transmission . This can alleviate the symptoms of organophosphate poisoning, which include muscle weakness, breathing difficulties, and potentially life-threatening health complications .

Action Environment

The action, efficacy, and stability of oxime compounds can be influenced by various environmental factors. For instance, the pH and temperature conditions can affect the catalytic reactivity of oximes . Furthermore, the presence of other substances in the environment, such as other medications or toxins, can also impact the effectiveness of oximes .

特性

IUPAC Name |

(NE)-N-[(3-benzyl-2-prop-2-enylsulfanylimidazol-4-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c1-2-8-19-14-15-9-13(10-16-18)17(14)11-12-6-4-3-5-7-12/h2-7,9-10,18H,1,8,11H2/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGCELAMZYSRFG-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC=C(N1CC2=CC=CC=C2)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCSC1=NC=C(N1CC2=CC=CC=C2)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

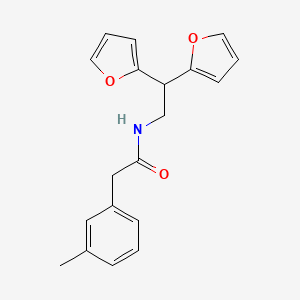

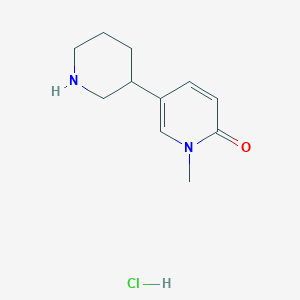

![(5-Methylpyrazin-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2940612.png)

![N-(butan-2-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2940615.png)

![1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole](/img/structure/B2940617.png)

![2-{[(Pyridin-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2940619.png)

![N-(4-chlorobenzyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2940622.png)

![{[4-(Trifluoromethoxy)phenyl]methyl}hydrazine dihydrochloride](/img/no-structure.png)

![Methyl 6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-ethoxyphenyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B2940632.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2940635.png)